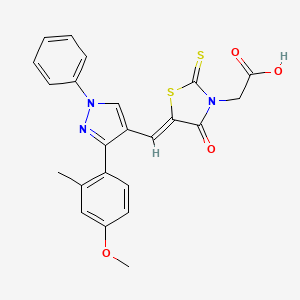

(Z)-2-(5-((3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S2/c1-14-10-17(30-2)8-9-18(14)21-15(12-26(24-21)16-6-4-3-5-7-16)11-19-22(29)25(13-20(27)28)23(31)32-19/h3-12H,13H2,1-2H3,(H,27,28)/b19-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPPMPFJFQSSLI-ODLFYWEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-((3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its potential as an aldose reductase inhibitor and its cytotoxic effects.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 465.54 g/mol. Its structure features a thiazolidinone ring, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Aldose Reductase Inhibition

Aldose reductase (ALR2) is an enzyme implicated in diabetic complications due to its role in converting glucose into sorbitol. The inhibition of ALR2 is a therapeutic target for managing diabetes-related conditions. Research indicates that derivatives of thiazolidinone, including our compound of interest, exhibit significant inhibitory action against ALR2.

In a study comparing various compounds, (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid was identified as a potent inhibitor with an IC50 value significantly lower than that of the clinically used inhibitor epalrestat. This suggests that modifications to the thiazolidinone structure can enhance biological activity .

Cytotoxicity

The cytotoxic effects of this compound were evaluated against various cancer cell lines, including HepG2 (liver cancer) cells. The results demonstrated low antiproliferative activity, indicating that while the compound may inhibit aldose reductase effectively, it does not exhibit strong cytotoxic properties in these models .

Structure-Activity Relationship (SAR)

The SAR analysis revealed critical insights into how structural modifications can influence biological activity. For instance:

- The presence of specific substituents on the phenyl ring enhances binding affinity to ALR2.

- Electron-donating groups were found to improve the compound's potency against cancer cell lines.

These findings underscore the importance of chemical modifications in developing more effective therapeutic agents .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of (Z)-configured pyrazole-thiazolidinone hybrids. Below is a detailed comparison with analogs reported in the literature:

Substituent Variations on the Pyrazole/Phenyl Rings

Carboxylic Acid Side Chain Modifications

- Target Compound : Acetic acid (short chain).

- (13c): 3-Phenylpropanoic acid (longer chain, aromatic). Yields reduced (48% vs. 83% for 13i), suggesting synthetic challenges .

- Compounds : Benzoic acid derivatives. These show potent antibacterial/antifungal activity, implying carboxylic acid positioning impacts bioactivity .

Stereochemical and Electronic Effects

- Z-Configuration : Critical for maintaining planar geometry, enabling π-stacking with biological targets. Analogous Z-configured compounds in and exhibit enhanced antimicrobial activity .

- Electron-withdrawing vs.

Spectral and Physicochemical Data

- IR Spectroscopy : All compounds show strong C=O (1700–1703 cm⁻¹) and C=S (1250–1253 cm⁻¹) peaks, confirming core integrity .

- Melting Points : Range from 108–124°C for analogs, suggesting variability in crystallinity due to substituent bulk/polarity .

Research Findings and Implications

- Synthetic Feasibility : Higher yields (e.g., 83% for 13i vs. 48% for 13c) correlate with simpler substituents, indicating trade-offs between complexity and efficiency .

- Structural Similarity Principles: As per , minor substituent changes (e.g., methoxy → ethoxy) can significantly alter bioactivity, underscoring the need for systematic structure-activity relationship studies .

Preparation Methods

Synthesis of Pyrazole-4-Carbaldehyde Intermediate

The pyrazole core is constructed via Vilsmeier-Haack formylation of substituted acetophenone hydrazones:

- Hydrazone formation : 4-Methoxy-2-methylacetophenone reacts with phenylhydrazine in ethanol under reflux (4–5 h) to yield the hydrazone.

- Cyclization and formylation : The hydrazone undergoes Vilsmeier-Haack reaction using POCl₃/DMF at 50–60°C, producing 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Preparation of 2-Thioxothiazolidin-4-one Core

The thiazolidinone ring is synthesized via cyclization of thiourea derivatives :

- Thiourea formation : Ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate reacts with chloroacetic acid in the presence of ammonium thiocyanate.

- Cyclization : The intermediate is treated with mercaptoacetic acid under acidic conditions (HCl, reflux) to form 3-acetic acid-substituted 2-thioxothiazolidin-4-one.

Reaction Conditions :

Knoevenagel Condensation for Final Product

The aldehyde group of the pyrazole intermediate undergoes condensation with the active methylene group of the thiazolidinone:

- Mixing : Equimolar amounts of pyrazole-4-carbaldehyde and 2-thioxothiazolidin-4-one acetic acid are dissolved in ethanol.

- Catalysis : Piperidine (5 mol%) is added, and the mixture is refluxed for 6–8 h.

- Isomerization : The (Z)-configuration is stabilized via intramolecular hydrogen bonding, confirmed by NOESY spectroscopy.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Temperature | 80–90°C |

| Solvent | Ethanol |

| Reaction Time | 6–8 h |

| Yield | 65–72% |

Alternative Synthetic Routes

Ultrasound-Assisted Cyclization

Khillare et al. reported a solvent-free method using ultrasound irradiation:

One-Pot Multi-Component Reaction

Apostolidis et al. developed a three-component protocol :

- Components :

- 3-(4-Methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- 2-Thioxothiazolidin-4-one acetic acid

- Ammonium acetate

- Conditions : Acetic acid/sodium acetate buffer, 100°C, 4 h.

- Yield : 78% with 95% purity (HPLC).

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Challenges and Optimization Strategies

Stereochemical Control

The (Z)-isomer predominates due to steric hindrance between the pyrazole aryl group and thiazolidinone sulfur atom. Isomerization to the (E)-form occurs above 100°C, necessitating strict temperature control.

Q & A

Q. What are the key steps and reagents involved in synthesizing (Z)-2-(5-((3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid?

The synthesis typically involves multi-step reactions:

- Knoevenagel condensation : To form the methylene bridge between the pyrazole and thiazolidinone moieties .

- Thiazolidinone ring formation : Using mercaptoacetic acid derivatives under reflux conditions .

- Solvents and catalysts : Dimethyl sulfoxide (DMSO) or ethanol for solubility; acid/base catalysts (e.g., acetic acid) to drive cyclization .

- Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Spectroscopy :

- 1H/13C NMR : To confirm stereochemistry (Z-configuration) and substituent positions .

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- Chromatography :

- HPLC : Monitors reaction progress and purity (>95% purity threshold) .

- TLC : Screens intermediates during synthesis .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. How does pH influence the stability of this compound during synthesis?

- The thiazolidinone ring is sensitive to acidic/basic conditions, which may hydrolyze the C=S bond or degrade the methylene bridge .

- Optimal pH ranges (4–7) are maintained using buffered solvents to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodologies include:

- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst concentration to identify optimal parameters .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .

- Flow chemistry : Continuous-flow reactors improve reproducibility and scalability of sensitive steps (e.g., Knoevenagel condensation) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Troubleshooting steps :

- Verify synthetic intermediates using 2D NMR (e.g., HSQC, COSY) to assign ambiguous peaks .

- Compare experimental IR spectra with computational simulations (e.g., DFT) to validate functional group assignments .

- Re-examine reaction stoichiometry if byproducts (e.g., unreacted pyrazole) are detected via LC-MS .

Q. What strategies are recommended for evaluating biological activity (e.g., enzyme inhibition)?

- In vitro assays :

- Enzyme inhibition : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess anticancer potential .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy group position) to correlate structural changes with bioactivity .

Q. How can computational modeling aid in studying interactions with biological targets?

- Molecular docking : Predict binding modes with proteins (e.g., COX-2) using software like AutoDock Vina .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

- Pharmacophore modeling : Identify critical functional groups (e.g., thioxothiazolidinone) for activity .

Q. What structural analogs of this compound have been studied, and how do they compare?

| Compound Class | Key Modifications | Bioactivity Insights | Reference |

|---|---|---|---|

| 4-Thiazolidinone derivatives | Replacement of acetic acid chain | Enhanced antimicrobial activity | |

| Pyrazole-thiazolidinone hybrids | Fluorine-substituted aryl groups | Improved anti-inflammatory effects | |

| Isobutoxy-substituted analogs | Larger alkoxy groups (e.g., isobutoxy) | Increased metabolic stability |

Methodological Notes

- Data conflicts : Cross-referenced NMR/IR data from multiple studies to ensure consistency .

- Advanced synthesis : Flow chemistry and DoE principles adapted from unrelated compounds (e.g., diphenyldiazomethane synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.